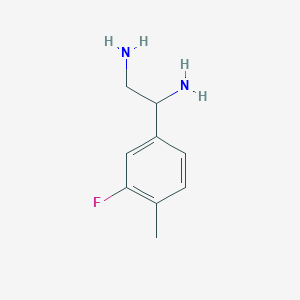
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氟-4-甲基苯基)乙烷-1,2-二胺是一种有机化合物,其特征在于苯环上连接了一个氟原子和一个甲基,该苯环进一步连接到乙烷-1,2-二胺部分。
准备方法
合成路线和反应条件: 1-(3-氟-4-甲基苯基)乙烷-1,2-二胺的合成通常涉及以下步骤:
硝化和还原: 起始原料3-氟-4-甲基苯进行硝化反应生成3-氟-4-甲基硝基苯。然后将该中间体还原为3-氟-4-甲基苯胺。
烷基化: 使用环氧乙烷或类似试剂对苯胺衍生物进行烷基化,引入乙烷-1,2-二胺基团。
工业生产方法: 在工业环境中,可以使用连续流动反应器放大合成规模,以确保一致的质量和产量。采用催化剂和优化的反应条件,如温度和压力,以提高效率和选择性。
化学反应分析
反应类型: 1-(3-氟-4-甲基苯基)乙烷-1,2-二胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚胺或酰胺。
还原: 还原反应可以生成仲胺或叔胺。
取代: 在适当的条件下,氟原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 例如在酸性或碱性介质中使用高锰酸钾或过氧化氢。
还原: 使用钯碳或氢化铝锂进行催化加氢。
取代: 在极性非质子溶剂中使用甲醇钠或叔丁醇钾等亲核试剂。
主要产物:
氧化: 亚胺或酰胺。
还原: 仲胺或叔胺。
取代: 用不同的官能团取代氟原子的化合物。
科学研究应用
1-(3-氟-4-甲基苯基)乙烷-1,2-二胺在科学研究中有多种应用:
药物化学: 它作为合成药物的构建模块,尤其是针对神经系统疾病的药物。
生物学研究: 由于该化合物在结构上与生物活性分子相似,因此用于酶抑制和受体结合的研究。
材料科学: 探索其在创造具有独特性能的新型聚合物和材料方面的潜力。
作用机理
1-(3-氟-4-甲基苯基)乙烷-1,2-二胺发挥作用的机制取决于其应用:
酶抑制: 该化合物可能与酶的活性位点结合,阻止底物进入并抑制酶活性。
受体结合: 它可以与特定的受体相互作用,调节其活性并影响细胞信号通路。
类似化合物:
- 1-(3-氟苯基)乙烷-1,2-二胺
- 1-(4-甲基苯基)乙烷-1,2-二胺
- 1-(3-氯-4-甲基苯基)乙烷-1,2-二胺
独特性: 1-(3-氟-4-甲基苯基)乙烷-1,2-二胺的独特性在于苯环上同时存在氟原子和甲基,与类似物相比,这可以显着影响其化学反应性和生物活性。
该化合物的独特结构特征使其成为各种科学学科中宝贵的研究对象,为新应用和对化学和生物过程的认识提供了潜力。
作用机制
The mechanism by which 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
- 1-(3-Fluorophenyl)ethane-1,2-diamine
- 1-(4-Methylphenyl)ethane-1,2-diamine
- 1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine
Uniqueness: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.
生物活性
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various molecular targets. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13FN2
- Molecular Weight : 168.21 g/mol
- CAS Number : 1035818-97-3
The compound features a fluorine atom and a methyl group attached to a phenyl ring, linked to an ethane-1,2-diamine moiety. The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and related fields .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, acting as either an inhibitor or an activator depending on the target enzyme's nature. This interaction can modulate metabolic pathways and neurotransmission processes .
- Receptor Modulation : It interacts with various receptors, potentially acting as an agonist or antagonist. This property is crucial for its therapeutic applications in treating conditions like pain and inflammation .
Neurotransmission and Enzymatic Inhibition
Research indicates that this compound may inhibit certain enzymes involved in neurotransmission. This inhibition can lead to altered signaling pathways that affect pain perception and inflammatory responses. For example, studies have shown that compounds with similar structures can modulate dopamine receptor activity, which is critical in pain management and neuropsychiatric disorders .
Case Studies and Experimental Findings
Several studies have focused on the biological effects of this compound:
- Dopamine Receptor Activity : A study demonstrated that derivatives of similar compounds could selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity suggests potential applications in treating conditions like schizophrenia and Parkinson's disease .
- Inhibition Studies : In vitro experiments have shown that related compounds exhibit significant inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. These findings highlight the potential of this compound in cancer therapy .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
属性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI 键 |
AZWZWUKMKCZLQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CN)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















